Aluminum sulfate

Overview

Description

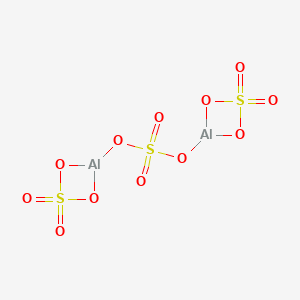

Aluminum sulfate is a chemical compound with the formula Al₂(SO₄)₃. It is a white crystalline solid in its anhydrous form and becomes octadecahydrate (Al₂(SO₄)₃·18H₂O) when hydrated . This compound is widely used in various industries due to its distinctive physical and chemical properties. It is primarily used as a coagulating agent in the purification of drinking water and wastewater treatment plants, and also in paper manufacturing .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminum sulfate can be prepared by reacting aluminum hydroxide (Al(OH)₃) with sulfuric acid (H₂SO₄). The chemical equation for this reaction is: [ 2Al(OH)₃ + 3H₂SO₄ → Al₂(SO₄)₃ + 6H₂O ] This reaction results in the production of this compound and water .

Industrial Production Methods: In industrial settings, this compound is commonly produced by treating bauxite ore with sulfuric acid. The process involves gently calcining the bauxite, mixing it with sulfuric acid and water, and then heating the mixture to boiling. The formation of this compound is exothermic, so if concentrated acid is used, no external heat is generally required .

Types of Reactions:

Hydrolysis: this compound undergoes hydrolysis in water to form aluminum hydroxide and sulfuric acid. [ Al₂(SO₄)₃ + 6H₂O → 2Al(OH)₃ + 3H₂SO₄ ]

Decomposition: When heated between 580 and 900°C, this compound decomposes to form γ-alumina and sulfur dioxide.

Reaction with Bases: this compound reacts with bases to form aluminum hydroxide. [ Al₂(SO₄)₃ + 6NaOH → 2Al(OH)₃ + 3Na₂SO₄ ]

Common Reagents and Conditions:

Sulfuric Acid: Used in the preparation of this compound.

Sodium Hydroxide: Used in reactions to form aluminum hydroxide.

Major Products Formed:

Aluminum Hydroxide: Formed during hydrolysis and reactions with bases.

Sulfuric Acid: Formed during hydrolysis.

Scientific Research Applications

Water Treatment Applications

Coagulation and Flocculation

One of the primary uses of aluminum sulfate is in water treatment. It acts as a coagulant, facilitating the removal of impurities from water. When added to water, this compound undergoes hydrolysis to form aluminum hydroxide precipitates. These precipitates bind with suspended particles, organic matter, and microorganisms, promoting flocculation. The aggregates can then be removed through filtration or sedimentation processes .

| Parameter | Value |

|---|---|

| Dosage | 10-50 mg/L |

| pH Range | 6.5 - 8.5 |

| Contact Time | 30 minutes |

| Removal Efficiency | >90% for turbidity |

Agricultural Applications

Soil Acidification and Nutrient Availability

In agriculture, this compound is used as a soil amendment to lower soil pH, creating favorable conditions for acid-loving plants such as blueberries and azaleas. It enhances nutrient availability by reducing soil alkalinity and increasing phosphorus solubility. However, careful application is necessary to avoid aluminum toxicity in plants .

| Crop Type | Optimal pH Range |

|---|---|

| Blueberries | 4.5 - 5.5 |

| Azaleas | 5.0 - 6.0 |

| Rhododendrons | 5.0 - 6.0 |

Paper Manufacturing

Sizing Agent and Quality Enhancer

this compound plays a crucial role in the paper industry as a sizing agent and stabilizer for rosin emulsions. It helps improve the strength and quality of paper by enhancing fiber retention during the papermaking process, leading to better printability and durability .

| Application | Effect |

|---|---|

| Sizing | Increases water resistance |

| Rosin Stabilization | Improves ink retention |

Pharmaceutical Applications

Hemostatic and Astringent Properties

In the pharmaceutical field, this compound is recognized for its hemostatic properties, making it useful in surgical procedures to control bleeding. Additionally, it has applications in treating dermatological conditions like eczema due to its astringent effects .

Other Industrial Uses

- Textile Industry: Used as a mordant in dyeing processes to enhance color retention on fabrics.

- Firefighting: Incorporated into fire extinguishers for its smothering capabilities.

- Poultry Farming: Applied in poultry houses to reduce ammonia levels and improve environmental conditions for livestock .

Water Treatment Efficiency

A study conducted on municipal water treatment facilities demonstrated that the addition of this compound significantly reduced turbidity levels from an average of 50 NTU (Nephelometric Turbidity Units) to below 1 NTU after treatment, showcasing its effectiveness in clarifying drinking water .

Agricultural Impact

Research on blueberry cultivation revealed that the application of this compound increased yield by approximately 30% when compared to untreated soils, highlighting its role in optimizing growth conditions for specific crops .

Mechanism of Action

Aluminum sulfate exerts its effects primarily through its ability to coagulate particles. In water treatment, it neutralizes the charge on suspended particles, causing them to clump together and form larger particles that can be easily removed by filtration . In medical applications, it acts as an astringent, causing tissues to contract and helping to stop minor bleeding .

Comparison with Similar Compounds

Potassium Aluminum Sulfate (Potassium Alum): Similar in structure and used in water purification and as a mordant in dyeing.

Ammonium this compound (Ammonium Alum): Also used in water purification and in the textile industry.

Uniqueness: this compound is unique in its widespread use across various industries due to its effectiveness as a coagulating agent and its ability to lower soil pH. Unlike potassium alum and ammonium alum, this compound is more commonly used in large-scale industrial applications such as water treatment and paper manufacturing .

Biological Activity

Aluminum sulfate, commonly known as alum, is a chemical compound with the formula . It is widely used in various applications, including water treatment, food processing, and as a coagulant in the paper industry. This article explores the biological activity of this compound, focusing on its effects on enzymatic activity, allergenicity, oxidative stress, and reproductive toxicity.

Enzymatic Activity

This compound has been shown to inhibit the activity of delta-aminolevulinic acid dehydratase (ALA-D), an important enzyme involved in heme synthesis. In vitro studies demonstrated that concentrations of this compound ranging from 1.0 to 5.0 mM significantly reduced ALA-D activity in brain, liver, and kidney tissues of adult mice. The results indicated a dose-dependent inhibition of enzyme activity:

| Aluminum Concentration (mM) | Brain (%) | Liver (%) | Kidney (%) |

|---|---|---|---|

| Control (0) | 100 | 100 | 100 |

| 0.5 | 89 ± 4.3* | 87 ± 12.1 | 95 ± 3.7 |

| 1.0 | 86 ± 3.0* | 90 ± 6.0 | 80 ± 2.7* |

| 2.5 | 80 ± 1.7* | 92 ± 15.6 | 78 ± 2.7* |

| 4.0 | 65 ± 6.5* | 50 ± 3.8* | 37 ± 9.0* |

| 5.0 | 15 ± 2.9* | 12 ± 1.2* | 14 ± 1.8* |

(P < 0.05 compared to control) .

In vivo experiments corroborated these findings, revealing similar trends in ALA-D inhibition across different tissues when exposed to this compound .

Effects on Allergic Reactions

Research indicates that this compound can modulate allergic responses by reducing skin test reactivity to common allergens. In a study involving sensitized individuals, this compound significantly decreased wheal and flare responses during skin testing, suggesting its potential as an allergen modifier:

- Mechanism : this compound appears to alter IgE-binding epitopes on allergens, effectively inactivating them and preventing their interaction with specific IgE antibodies .

- Toxicity Assessment : Preliminary toxicity tests showed that exposure to this compound did not adversely affect human endothelial cell viability at tested dilutions (up to a dilution of ) .

Oxidative Stress Induction

This compound exposure has been linked to increased oxidative stress during developmental stages in chick embryos. A study injected this compound into the air chambers of eggs and assessed its impact on brain development:

- Findings : The treatment resulted in significant increases in malondialdehyde (MDA) levels (an indicator of lipid peroxidation) and decreases in glutathione (GSH) levels (an antioxidant), indicating oxidative damage:

| Treatment Group | MDA (nmol/g tissue) | GSH (nmol/g tissue) |

|---|---|---|

| Control | ||

| Sham | ||

| This compound Treatment | * | * |

(P < 0.05 compared to control) .

This study highlights the neurotoxic potential of this compound during critical periods of brain development.

Reproductive Toxicity

A two-generation reproductive toxicity study conducted on rats revealed potential adverse effects associated with this compound exposure through drinking water:

Q & A

Basic Research Questions

Q. How can the stoichiometric ratio of aluminum to sulfate ions in aluminum sulfate be experimentally verified?

- Method : Gravimetric analysis is a standard approach. Precipitate sulfate ions as barium sulfate (BaSO₄) by adding BaCl₂ under acidic conditions. Filter, dry, and weigh the precipitate. Calculate sulfate moles using molar mass (96.06 g/mol). For aluminum, use atomic absorption spectroscopy (AAS) or titration with EDTA. The theoretical ratio (Al³⁺:SO₄²⁻ = 2:3) should align with experimental values within error margins .

- Example : A study found 0.0774 moles of SO₄²⁻ corresponded to 0.0516 moles of Al³⁺, confirming the 2:3 ratio .

Q. What analytical techniques are recommended for characterizing this compound purity in synthetic samples?

- Method : Combine X-ray diffraction (XRD) for crystallinity, thermogravimetric analysis (TGA) for hydration status, and inductively coupled plasma optical emission spectroscopy (ICP-OES) for elemental quantification. Purity thresholds (e.g., ≥99%) should be validated against USP standards .

Q. How does pH influence the solubility and stability of this compound in aqueous solutions?

- Method : Conduct solubility tests across pH 2–12. Below pH 3, Al³⁺ dominates; above pH 6, Al(OH)₃ precipitates. Monitor turbidity and use speciation software (e.g., PHREEQC) to model ion distribution. Stability ranges are critical for applications like coagulation .

Advanced Research Questions

Q. How can factorial design optimize this compound dosage in microplastic (MP) removal studies?

- Method : Apply a 2ᵏ factorial design with variables like Al₂(SO₄)₃ concentration (50–200 mg/L) and pH (4–8). Central composite designs (CCD) with center points improve error estimation. For example, a study achieved 85% MP removal at 150 mg/L Al₂(SO₄)₃ and pH 6 .

- Table : Key factors in a 2² factorial design for MP removal:

| Variable | Low Level | High Level |

|---|---|---|

| Al₂(SO₄)₃ (mg/L) | 50 | 200 |

| pH | 4 | 8 |

Q. What statistical methods resolve contradictions in this compound’s coagulation efficiency across studies?

- Method : Use meta-analysis to aggregate data from disparate studies. Factors like water hardness, organic matter, and MP type (e.g., PE vs. EPS) explain variability. Multivariate regression can isolate significant variables (p < 0.05) .

Q. How does orthogonal array design (OAD) improve synthesis parameters for aluminum-based compounds?

- Method : OAD evaluates multiple factors (e.g., reactant concentrations, temperature) with minimal experiments. A study optimized B-Zn-Si-Al synthesis using four variables (sodium silicate, Al₂(SO₄)₃, borax, ZnSO₄) at three levels, identifying Al₂(SO₄)₃ as the most significant factor (F-ratio = 12.4) .

- Table : Taguchi design factors for B-Zn-Si-Al synthesis:

| Factor | Level 1 | Level 2 | Level 3 |

|---|---|---|---|

| Al₂(SO₄)₃ (wt%) | 15 | 20 | 25 |

| Temperature (°C) | 70 | 80 | 90 |

Q. What role does response surface methodology (RSM) play in optimizing aluminum recovery from wastewater?

- Method : RSM models interactions between variables (pH, extractant concentration). A central composite face-centered design achieved 92% Al recovery using DEHPA extractant at pH 2.5 and aqueous/organic ratio 1:1 .

Q. Data Reporting & Reproducibility

Q. How should researchers document this compound experiments to ensure reproducibility?

- Guidelines :

- Report exact grades (e.g., ACS reagent), synthesis protocols, and instrument calibration details.

- Include raw data tables for critical steps (e.g., gravimetric yields, titration endpoints).

- Use SI units and adhere to journal standards (e.g., Beilstein Journal guidelines for compound characterization) .

Q. What are common pitfalls in interpreting this compound’s environmental toxicity data?

- Analysis : LC₅₀ values (e.g., 38.2 mg/L for Daphnia magna) may vary with test conditions (pH, temperature). Cross-validate ecotoxicity claims with OECD/EPA guidelines and control for confounding factors like heavy metal impurities .

Properties

IUPAC Name |

dialuminum;trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZPMCHEQGEION-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2O12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10043-67-1 (mono-potassium salt) | |

| Record name | Aluminum sulfate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010043013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2040317 | |

| Record name | Aluminum sesquisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Hygroscopic; [CHEMINFO] White powder; [MSDSonline] | |

| Record name | Aluminum sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3615 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in 1 part water., Soluble in water, insoluble in ethanol. | |

| Record name | Aluminum sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11239 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALUMINUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.61 | |

| Record name | ALUMINUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Esentially zero. | |

| Record name | ALUMINUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

When used as a deodorant, the volume of sweat produced is reduced by narrowing sweat ducts. The inhibition of body odor causing bacteria is another important strategy for deodorization. By inhibiting or deactivating odor-producing bacteria, there is little to none metabolism of sweat components thus decreasing the occurrence of body odor. Recent studies suggest that the active binding of alum to the membranes of dendritic cells (DCs) result in alteration of lipid membranes structures as a key process in alum's adjuvant effect in vaccines. As new adjuvants are being developed, alum may remain as an ingredient of adjuvant combinations, or it may eventually be supplemented by other agents that more effectively provide depot and local inflammatory responses to accentuate host immune responses., ...Glioma (C-6) and neuroblastoma (NBP2) cells were utilized to assess early changes in oxidative parameters consequent to a 48-hr exposure to aluminum sulfate. A 500-uM concentration of this salt produced a significant increase in reactive oxygen species (ROS) production and a significant decrease in glutathione (GSH) content in glioma cells. However, the same concentration of the aluminum salt did not lead to any significant changes in the neuroblastoma cells. Mitochondrial respiratory activity in glioma cells was also found to be significantly higher in the aluminum treated cells. As judged by morin-metal complex formation, aluminum can enter glioma cells much more readily than neuroblastoma cells., ... The aim of this work was to assess by in vivo brain microdialysis whether chronic administration of aluminium in the drinking water (2.5% aluminium sulfate) also impairs the glutamate-nitric oxide-cGMP pathway in the cerebellum of rats in vivo. Chronic exposure to aluminium reduced NMDA-induced increase of extracellular cGMP by ca 50%. The increase in extracellular cGMP induced by the nitric oxide generating agent S-nitroso-N-acetylpenicillamine was higher (240%) in rats treated with aluminium than in controls. Immunoblotting experiments showed that aluminium reduced the cerebellar content of calmodulin and nitric oxide synthase by 34 and 15%, respectively. Basal activity of soluble guanylate cyclase was decreased by 66% in aluminium-treated rats, while the activity after stimulation with S-nitroso-N-acetylpenicillamine was similar to controls. Basal cGMP in the cerebellar extracellular space was decreased by 50% in aluminium-treated rats. These results indicate that chronic exposure to aluminium reduces the basal activity of guanylate cyclase and impairs the glutamate-nitric oxide-cGMP pathway in the animal in vivo., Aluminum salts have been shown to stimulate (3)H-thymidine incorporation in primary cultures of bovine brain microvessel endothelial cells. Aluminum chloride or sulfate salts in concentrations between 0.01 to 100 uM were, in general, most effective in stimulating thymidine uptake by bovine brain microvessel endothelial cells with maximal efects observed after a 24 hr exposure to the metal. Concentration of aluminum salts greater than 100 uM inhibited thymidine incorporation. Cell numbers were not affected by exposure to concentrations of the aluminum salts less than approx 100 uM. Concentrations producing half maximal stimulation of bovine brain misrovessel endothelial cell thymidine incorporation were approx, 0.3 uM and 0.5 uM, for aluminum chloride and aluminum sulfate, respectively. These findings indicate that bovine brain microvessel endothelial cells are sensitive to lower concentrations of aluminum salts than other mammalian cell types. Hydroxyurea completely inhibited thymidine incorporation into bovine brain microvessel endothelial cells in the presence and absence of aluminum suggesting that thymidine incorporation into bovine brain microvessel endothelial cells is representative of DNA synthesis. Endothelial cell growth factor stimulated both measured DNA synthesis and bovine brain microvessel endothelial cell numbers in the primary culture system. Aluminum had only slight effects on DNA synthesis in edothelial cell growth factor stimulated bovine brain microvessel endothelial cells. In contrast to endothelial cell growth factor, aluminum then, appears to provide a stimulus for DNA synthesis but not subsequent mitosis in bovine brain microvessel endothelial cells. Results from this study are consistent with previous studies in other cell types and with current knowkedge of the effects of aluminum on the blood brain barrier in vivo. /Aluminum salts/ | |

| Record name | Aluminum sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11239 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALUMINUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The iron-free grade: (<0.005% ferric oxide max) ... using pure alumina trihydrate in place of bauxite or clay. | |

| Record name | ALUMINUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, lustrous crystals, pieces, granules, or powder | |

CAS No. |

10043-01-3, 10124-29-5, 55892-56-3 | |

| Record name | Aluminum sulfate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010043013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, aluminum salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, aluminum salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055892563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11239 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aluminum sesquisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALUMINUM SULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7T908772F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALUMINUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

770 °C (with decomposition) | |

| Record name | Aluminum sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11239 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALUMINUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.